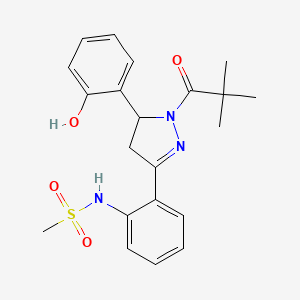
N-(2-(5-(2-hydroxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a phenyl ring (a six-membered ring with six carbon atoms, also known as a benzene ring). It also contains a methanesulfonamide group, which is a common functional group in medicinal chemistry .
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of a series of linear trimetallic systems using a mixed functionality pyrazole/phenol ligand related to the chemical structure of interest have been conducted. These systems have been structurally characterized by X-ray crystallography, revealing diverse molecular geometries and spatial arrangements (Higgs et al., 1998).
Structural Studies and Reactivity
- Studies on cationic 2-Me-allylpalladium complexes with N,N-donor chelate ligands related to the specified compound demonstrate the influence of non-directly bonded groups on the isomerization process of these complexes. These studies also include X-ray molecular structures of certain complexes (Carrión et al., 2002).
- The synthesis, structure, and biological activity of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been explored, indicating potential applications in medicinal chemistry (Li et al., 2010).
Molecular Structures and Chemical Behavior
- Investigations into the molecular structures and chemical behavior of bis(pyrazol-1-yl)methane ligands have been conducted, revealing insights into their coordination behaviors and reactivity with different metal ions (Alesso et al., 2012).
Catalysis and Synthesis
- Ferrous methanesulfonate has been used as an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions. This research demonstrates the utility of related chemical structures in catalytic processes (Wang et al., 2011).
properties
IUPAC Name |
N-[2-[2-(2,2-dimethylpropanoyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-21(2,3)20(26)24-18(15-10-6-8-12-19(15)25)13-17(22-24)14-9-5-7-11-16(14)23-29(4,27)28/h5-12,18,23,25H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXLGQIFETZMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2689720.png)
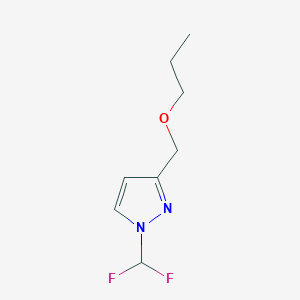

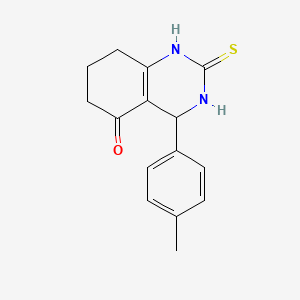
![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)
![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2689728.png)
![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)
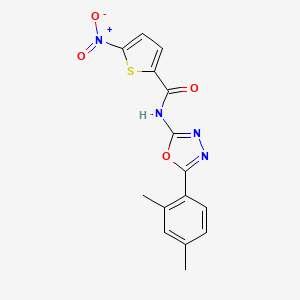
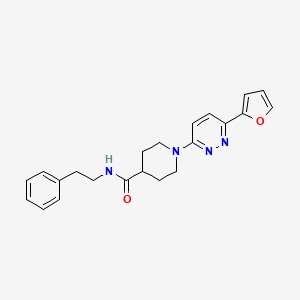
![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)
![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)
![N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2689741.png)